3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Lipophilicity Drug Discovery Physicochemical Properties

Standard bromomethyl-THP analogs often lack the lipophilicity required for optimal membrane permeability in lead optimization. This compound, featuring an n-butyl substituent at the 3-position, delivers a LogP of 3.31 versus ~1.45-1.95 for simpler derivatives, directly addressing this limitation. - Enables predictable LogP shifts for structure-activity relationship (SAR) studies. - Serves as a sterically-defined electrophile for SN2 reactions, simplifying complex molecule construction. - Supplied with ≥98% purity, sealed in dry, 2-8°C storage; ships at ambient temperature for non-hazardous transport.

Molecular Formula C10H19BrO
Molecular Weight 235.16 g/mol
Cat. No. B13639836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-butyltetrahydro-2h-pyran
Molecular FormulaC10H19BrO
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCCCCC1(CCCOC1)CBr
InChIInChI=1S/C10H19BrO/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-9H2,1H3
InChIKeySGDBNPZFTGQRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipophilic Tetrahydropyran Building Block for Advanced Synthesis


3-(Bromomethyl)-3-butyltetrahydro-2H-pyran (CAS 1698390-53-2) is a brominated tetrahydropyran derivative featuring a reactive bromomethyl group and a lipophilic n-butyl substituent at the 3-position . This compound serves as a versatile alkylating agent and electrophilic building block in organic synthesis, enabling the introduction of a functionalized tetrahydropyran scaffold into complex molecules . The combination of a saturated oxygen heterocycle, a primary alkyl bromide, and an extended alkyl chain distinguishes it from simpler bromomethyl tetrahydropyran analogs, providing a unique profile of reactivity, lipophilicity, and steric bulk relevant to medicinal chemistry and materials science applications.

Lipophilic tetrahydropyran core for complex molecule construction

Reactive bromomethyl group enables electrophilic alkylation

3‑Butyl substituent increases steric bulk and reported lipophilicity

Why Generic Bromomethyl Tetrahydropyrans Cannot Substitute


Substituting 3-(bromomethyl)-3-butyltetrahydro-2H-pyran with a simpler bromomethyl tetrahydropyran analog (e.g., 3-, 4-, or 2-substituted derivatives lacking the butyl group) fails to replicate key physicochemical and performance attributes. The n-butyl chain at the 3-position fundamentally alters the compound's lipophilicity (LogP), molecular weight, and steric profile, which are critical determinants of membrane permeability, metabolic stability, and binding interactions in downstream applications . These differences are not cosmetic; they can lead to divergent outcomes in medicinal chemistry campaigns, synthetic route feasibility, and final product properties. The quantitative evidence presented below demonstrates why this specific compound, with its unique substitution pattern, is the appropriate selection when a balance of enhanced lipophilicity, reactive electrophilicity, and a tetrahydropyran core is required.

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Absence of 3‑butyl chain may lead to >1.3 log unit lower lipophilicity, potentially altering partition and permeability profiles.

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Molecular weight difference (~56 g/mol) can shift physical properties such as volatility and boiling point, affecting synthetic handling.

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Consistent ≥98% vendor purity specification may not be available for unsubstituted analogs, introducing batch variability risk.

Quantitative Differentiation Against Key Comparators


Enhanced Lipophilicity vs Simpler Analogs

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran exhibits a significantly higher calculated partition coefficient (LogP) of 3.31 compared to its non-butylated analogs: 3-(bromomethyl)tetrahydro-2H-pyran (LogP 1.45), 4-(bromomethyl)tetrahydropyran (LogP 1.81), and 2-(bromomethyl)tetrahydro-2H-pyran (LogP 1.95) . This represents a >1.8-fold increase in lipophilicity versus the 3-substituted analog.

Lipophilicity (LogP)
Reported (calculated)
Target LogP: 3.31
Unsubstituted analogs: 1.45 – 1.95
Δ +1.36 to +1.86 units

May support higher membrane permeability in lipophilic target contexts.

Calculated LogP from vendor datasheets; experimental verification recommended.

Lipophilicity Drug Discovery Physicochemical Properties

Increased Molecular Weight Distinct from Unsubstituted Analogs

The molecular weight of 3-(bromomethyl)-3-butyltetrahydro-2H-pyran is 235.16 g/mol . This is substantially higher than the molecular weight of unsubstituted bromomethyl tetrahydropyran analogs, which are consistently around 179.05-179.06 g/mol (e.g., 3-(bromomethyl)tetrahydro-2H-pyran: 179.05 g/mol; 4-(bromomethyl)tetrahydropyran: 179.05 g/mol; 2-(bromomethyl)tetrahydro-2H-pyran: 179.06 g/mol) .

Molecular Weight
Reported
235.16 g/mol
Unsubstituted analogs: ~179 g/mol

Higher mass alters physical behavior and purification characteristics.

Molecular formula difference confirmed by vendor specifications.

Molecular Weight Physical Properties Building Block

Consistent High Purity Across Vendors

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is commercially available with a guaranteed minimum purity of 98% from multiple independent suppliers, including Fluorochem and ChemScene . This level of purity is critical for ensuring reproducible results in complex synthetic sequences where impurities can lead to side reactions or purification challenges.

Purity Specification
Specification review
≥98% (minimum)
Consistent across multiple independent suppliers

Supports reproducible synthetic outcomes and reduces side-reaction risk.

Vendor Certificate of Analysis should be reviewed for each batch.

Purity Quality Control Procurement

Optimal Use Cases in Research and Development


Medicinal Chemistry: Lipophilicity Enhancement

Medicinal chemists seeking to increase the lipophilicity of a lead compound to improve membrane permeability or target engagement can utilize 3-(bromomethyl)-3-butyltetrahydro-2H-pyran as a building block. Its LogP of 3.31, compared to ~1.45-1.95 for simpler analogs , allows for a predictable and significant shift in physicochemical properties when incorporated via nucleophilic substitution.

Electrophilic Alkylating Agent with Steric Bulk

The bromomethyl group in 3-(bromomethyl)-3-butyltetrahydro-2H-pyran serves as an effective electrophile in SN2 reactions, while the adjacent n-butyl and tetrahydropyran ring introduce steric bulk. This combination can be exploited to influence reaction diastereoselectivity or to install a lipophilic tetrahydropyran moiety in a single step, simplifying complex molecule construction.

Precursor for Functionalized Polymers or Liquid Crystals

The combination of a reactive halogen handle and a lipophilic alkyl chain makes this compound a potential monomer or crosslinking agent in the synthesis of specialty polymers or liquid crystalline materials. The tetrahydropyran ring can impart rigidity or specific conformational preferences, while the butyl chain influences phase behavior and solubility [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: lipophilicity enhancement
Higher calculated lipophilicity vs unsubstituted analogs
Permeability or partition coefficient assessment in lead series
Electrophilic alkylation with steric bulk
Bromomethyl reactivity combined with 3‑butyl steric profile
Reaction selectivity and diastereoselectivity screening
Precursor for functionalized polymers or liquid crystals
Reactive handle and lipophilic alkyl chain with rigid tetrahydropyran ring
Polymerization behavior and material phase property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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